Myelin Basic Protein (MBP)

Beschreibung

Eigenschaften

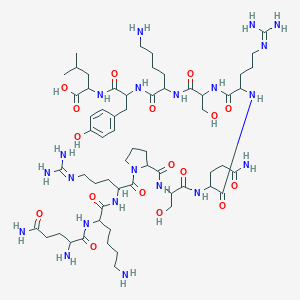

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H103N21O17/c1-32(2)28-42(58(97)98)78-53(92)41(29-33-15-17-34(84)18-16-33)77-50(89)37(11-4-6-24-62)74-54(93)43(30-82)79-51(90)38(12-7-25-70-59(66)67)73-52(91)39(20-22-47(65)86)75-55(94)44(31-83)80-56(95)45-14-9-27-81(45)57(96)40(13-8-26-71-60(68)69)76-49(88)36(10-3-5-23-61)72-48(87)35(63)19-21-46(64)85/h15-18,32,35-45,82-84H,3-14,19-31,61-63H2,1-2H3,(H2,64,85)(H2,65,86)(H,72,87)(H,73,91)(H,74,93)(H,75,94)(H,76,88)(H,77,89)(H,78,92)(H,79,90)(H,80,95)(H,97,98)(H4,66,67,70)(H4,68,69,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISWVXRQTGLFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H103N21O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405409 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126768-94-3 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of Myelin Basic Protein in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a critical protein in the central nervous system (CNS), primarily known for its essential role in the formation and compaction of the myelin sheath. This insulating layer around neuronal axons is vital for the rapid and efficient saltatory conduction of nerve impulses. Beyond its structural function, MBP is a dynamic molecule involved in various cellular processes, including signal transduction and cytoskeletal organization. Its dysregulation and modification are strongly implicated in the pathogenesis of demyelinating diseases, most notably multiple sclerosis (MS). This technical guide provides an in-depth exploration of MBP's function, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Core Functions of Myelin Basic Protein

MBP is an intrinsically disordered protein (IDP), meaning it lacks a fixed three-dimensional structure in its unbound state. This conformational flexibility allows it to interact with a wide range of binding partners, including lipids and other proteins.[1] The primary function of MBP is to facilitate the adhesion of the cytoplasmic leaflets of the oligodendrocyte plasma membrane, leading to the formation of the compact myelin sheath.[2] This is achieved through electrostatic interactions between the positively charged MBP and the negatively charged phospholipids of the cell membrane.[3]

The MBP gene, located on chromosome 18 in humans, undergoes alternative splicing to produce a family of isoforms, with the 18.5 kDa isoform being the most abundant in the adult human CNS.[4][5] Additionally, a related family of proteins called Golli-MBPs are produced from the same gene complex and are involved in early brain development and immune system signaling.[6]

MBP's function is further diversified by a host of post-translational modifications (PTMs), including phosphorylation, methylation, deimination, and acetylation. These modifications alter the protein's net charge and conformation, thereby modulating its interactions and functions.[7] The various PTMs give rise to different "charge isomers" of MBP, which can be separated and analyzed.[1]

Quantitative Data on Myelin Basic Protein

A comprehensive understanding of MBP's function requires quantitative analysis of its expression, interactions, and the impact of its modifications. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Species/System | Reference |

| MBP Isoform Expression (Adult Rat Brain) | |||

| 14.0 kDa | >70% of total MBP (with 18.5 kDa) | Rat (3.5 and 24 months old) | [5] |

| 18.5 kDa | >70% of total MBP (with 14.0 kDa) | Rat (3.5 and 24 months old) | [5] |

| 21.5 kDa, 17.0 kDa | Minor isoforms | Rat | [5] |

| MBP-Lipid Interaction | |||

| Adhesion Strength (Normal Bilayers) | ~0.36 mJ/m² | Model myelin bilayers | [8] |

| Adhesion Strength (EAE Bilayers) | ~0.13 mJ/m² | Model myelin bilayers | [8] |

| MBP-Calmodulin Interaction | |||

| Dissociation Constant (Kd) | 103 ± 35 pM | Single-molecule FRET | [9] |

| Fyn Kinase-Mediated MBP Regulation | |||

| Reduction in MBP in Fyn-deficient mice (Brain) | 56.7% of wild-type | Mouse | [10] |

| Reduction in MBP in Fyn-deficient mice (Spinal Cord) | 31.9% of wild-type | Mouse | [10] |

| Post-Translational Modifications in Multiple Sclerosis | |||

| Methylation (Arginine 107) | Increased in MS | Human | [1] |

| Deimination (various sites) | Elevated in MS | Human | [1] |

| Phosphorylation | Greatly reduced or absent in MS | Human | [1] |

Key Signaling Pathways and Molecular Interactions

MBP is a hub for numerous molecular interactions that are crucial for myelin formation and function. These interactions are often regulated by signaling cascades initiated by extracellular cues.

MBP-Lipid and MBP-Protein Interactions in Myelin Compaction

The fundamental role of MBP in myelin compaction is driven by its interaction with the lipid bilayer and its ability to self-associate. This process is influenced by the lipid composition of the membrane and the post-translational modification state of MBP.

Fyn Kinase Signaling in Myelination

The Src-family tyrosine kinase Fyn plays a critical role in initiating myelination by stimulating the transcription of the MBP gene. This signaling pathway highlights the connection between extracellular signals and the regulation of MBP expression.

MBP and Cytoskeletal Interactions

MBP interacts with components of the cytoskeleton, including actin and microtubules. These interactions are thought to be important for the extension of oligodendrocyte processes and the structural stability of the myelin sheath. Phosphorylation of MBP can modulate these interactions.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of MBP. The following sections provide step-by-step protocols for key experiments.

Purification of Myelin Basic Protein from Bovine Brain

This protocol describes a method for isolating MBP from bovine brain tissue with high purity.[8]

Materials:

-

Fresh or frozen bovine brain

-

sec-Butanol

-

Neutral and mildly basic wash buffers

-

Acidic extraction buffer

-

CM Sephadex C-25 chromatography column

-

Standard laboratory equipment for homogenization, centrifugation, and chromatography

Procedure:

-

Lipid Extraction: Homogenize the CNS tissue in sec-butanol to extract lipids.

-

Protein Washes: Wash the defatted residue with neutral and mildly basic buffers to remove neutral and acidic proteins.

-

MBP Extraction: Extract MBP from the residue using an acidic buffer.

-

Chromatography: Further purify the extracted MBP by chromatography on a CM Sephadex C-25 column.

-

Enzyme Inactivation: Heat-treat the purified MBP to destroy any potential contaminating enzyme activities.

-

Purity Assessment: Analyze the purity of the final MBP preparation using SDS-PAGE and Western blotting.[11]

In Vitro Myelination Co-culture of Neurons and Oligodendrocytes

This protocol outlines a method for establishing a co-culture system to study myelination in vitro.[9][12][13]

Materials:

-

Embryonic day 16 (E16) rat spinal cord or cerebral cortex tissue

-

Poly-L-lysine-coated coverslips

-

Myelination medium (supports both neuron and oligodendrocyte differentiation)

-

Antibodies for immunocytochemistry (e.g., anti-MBP, anti-neurofilament)

-

Microscope for imaging

Procedure:

-

Cell Dissociation: Dissociate tissue from E16 rat spinal cord or cerebral cortex to obtain a single-cell suspension of neural progenitor cells.

-

Plating: Plate the dissociated cells directly onto poly-L-lysine-coated coverslips.

-

Culture: Maintain the cultures in a modified myelination medium that supports the differentiation of both neurons and oligodendrocytes.

-

Myelination: Oligodendrocyte progenitor cells (OPCs) will proliferate and differentiate into mature, MBP-expressing oligodendrocytes, which will begin to myelinate axons around 17 days in vitro (DIV).

-

Analysis: At desired time points (e.g., after 4 weeks), fix the cultures and perform immunocytochemistry using antibodies against MBP and neuronal markers to visualize myelination. The formation of compact myelin can be confirmed by electron microscopy.

Co-Immunoprecipitation (Co-IP) for MBP Interaction Analysis

This protocol describes a general procedure for identifying proteins that interact with MBP.[6][14][15]

Materials:

-

Cell or tissue lysate containing MBP

-

Antibody specific to MBP

-

Protein A/G-coupled agarose or magnetic beads

-

Lysis buffer

-

Wash buffer

-

Elution buffer (e.g., SDS sample buffer)

-

Equipment for Western blotting or mass spectrometry

Procedure:

-

Cell Lysis: Lyse cells or tissues in a gentle lysis buffer to release proteins while maintaining protein-protein interactions.

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Add the MBP-specific antibody to the pre-cleared lysate and incubate to allow the formation of antibody-MBP complexes.

-

Capture: Add Protein A/G beads to the lysate to capture the antibody-MBP complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the MBP and its interacting proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.

Mass Spectrometry Analysis of MBP Post-Translational Modifications

This protocol provides a general workflow for identifying and quantifying PTMs on MBP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Materials:

-

Purified MBP or cell lysate containing MBP

-

Protease (e.g., trypsin)

-

Buffers for reduction and alkylation

-

LC-MS/MS system

-

Software for data analysis

Procedure:

-

Sample Preparation:

-

Reduce and alkylate the cysteine residues in the protein sample.

-

Digest the protein into smaller peptides using a specific protease like trypsin.

-

Desalt and concentrate the resulting peptide mixture.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography based on their physicochemical properties.

-

Introduce the separated peptides into the mass spectrometer.

-

The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment specific peptides to obtain their amino acid sequence and PTM information (MS/MS scan).

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and the sites of PTMs.

-

Quantify the relative abundance of different PTMs using label-free or isotopic labeling methods.

-

Conclusion

Myelin Basic Protein is a protein of profound importance in the central nervous system. Its primary structural role in myelin compaction is intricately regulated by a variety of isoforms and an extensive array of post-translational modifications. Furthermore, its interactions with signaling molecules and the cytoskeleton underscore its involvement in the dynamic processes of myelin formation and maintenance. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of MBP and its role in neurological health and disease. A deeper understanding of MBP's complex biology is paramount for the development of novel therapeutic strategies for demyelinating disorders such as multiple sclerosis.

References

- 1. youtube.com [youtube.com]

- 2. Identification of novel microtubule-binding proteins by taxol-mediated microtubule stabilization and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myelin: Methods for Purification and Proteome Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Identification of region-specific gene isoforms in the human brain using long-read transcriptome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of expression of myelin basic proteins (MBPs) in developing rat brain using a novel antibody reacting with four major isoforms of MBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Purification of myelin basic protein from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuron/Oligodendrocyte Myelination Coculture | Springer Nature Experiments [experiments.springernature.com]

- 10. Stimulation of Myelin Basic Protein Gene Transcription by Fyn Tyrosine Kinase for Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oligodendrocyte–Neuron Myelinating Coculture | Springer Nature Experiments [experiments.springernature.com]

- 14. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 15. assaygenie.com [assaygenie.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. e-b-f.eu [e-b-f.eu]

The Pivotal Role of Myelin Basic Protein in the Intricate Dance of Myelin Sheath Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Basic Protein (MBP) is an indispensable player in the formation and maintenance of the myelin sheath, the insulating layer that ensheathes neuronal axons and is critical for rapid nerve impulse conduction. This technical guide provides an in-depth exploration of the multifaceted roles of MBP in myelination. It delves into the molecular interactions, signaling pathways, and post-translational modifications that govern its function. Detailed experimental protocols for studying MBP and quantitative data on its expression and interactions are presented to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction: The Architect of Myelin Compaction

The myelin sheath is a complex, multilayered structure produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[1][2] Its integrity is paramount for proper neurological function, and its disruption leads to devastating demyelinating diseases such as multiple sclerosis.[3][4] At the heart of myelin formation lies Myelin Basic Protein (MBP), which constitutes approximately 30% of the total protein in the CNS myelin.[1][3]

MBP's primary and most well-understood function is to facilitate the compaction of the myelin sheath.[5][6] It acts as an electrostatic "glue," binding to the negatively charged cytosolic surfaces of the oligodendrocyte or Schwann cell membranes and drawing them together to form the major dense line of compact myelin.[1][6] The absence of functional MBP, as seen in the shiverer mouse model, results in a severe lack of CNS myelination and a dramatic neurological phenotype, underscoring its critical role.[7][8]

This guide will explore the intricate details of MBP's function, from its genetic origins to its complex regulation and interactions, providing a comprehensive technical overview for the scientific community.

The MBP Gene and its Isoforms: A Tale of Diversity

The classic MBP proteins are encoded by the MBP gene, which is part of a larger genetic locus known as Golli-MBP (genes of oligodendrocyte lineage).[9] This complex gene utilizes multiple transcription start sites and alternative splicing to generate a diverse array of protein isoforms.[9] In the nervous system, the "classic" MBP isoforms are the primary players in myelination.[9] These isoforms vary in size due to the inclusion or exclusion of different exons, with the 18.5 kDa isoform being the most abundant in humans.

Beyond the classic isoforms, the Golli-MBP gene also produces Golli proteins, which are expressed in both the nervous and immune systems.[9] While not direct components of compact myelin, Golli proteins are thought to play a role in oligodendrocyte development and signaling.[9]

The Molecular Mechanisms of MBP in Myelin Formation

MBP's function is not merely structural; it is a dynamic protein involved in a complex interplay of interactions and signaling events that drive the intricate process of myelination.

Interaction with the Lipid Membrane

MBP is an intrinsically disordered protein in solution but adopts a more ordered structure upon interaction with the lipid membrane.[10] Its highly positive charge allows for strong electrostatic interactions with negatively charged phospholipids, such as phosphatidylserine and phosphatidylinositol, on the cytoplasmic face of the myelin membrane.[10] This interaction is fundamental to its role in membrane adhesion and compaction.[1][6]

Protein-Protein Interactions

MBP's interactome is vast and includes interactions with other myelin proteins, cytoskeletal components, and signaling molecules. It has been shown to interact with Proteolipid Protein 1 (PLP1), the most abundant protein in CNS myelin, as well as with actin and tubulin, suggesting a role in cytoskeletal organization during myelination.[11] Furthermore, MBP's interaction with calmodulin suggests a potential regulation by calcium signaling.[10]

Post-Translational Modifications: Fine-Tuning MBP Function

The function of MBP is exquisitely regulated by a variety of post-translational modifications (PTMs), including phosphorylation, citrullination, and methylation.[12] These modifications can alter MBP's charge, conformation, and interactions with other molecules, thereby modulating its role in myelin formation and stability.

-

Phosphorylation: Phosphorylation of MBP is a dynamic process that is thought to regulate its interaction with the myelin membrane and the cytoskeleton.

-

Citrullination: The conversion of arginine residues to citrulline by peptidylarginine deiminases (PADs) neutralizes the positive charge of MBP.[13] Increased citrullination of MBP is observed in multiple sclerosis and is believed to weaken its interaction with the myelin membrane, potentially contributing to demyelination.[12][13]

-

Methylation: Arginine methylation is another key modification that can influence MBP's structure and function.

Signaling Pathways Regulating MBP in Myelination

The expression and function of MBP are tightly controlled by complex signaling networks within oligodendrocytes. These pathways ensure that myelination occurs at the right time and in the right place.

Fyn Kinase Signaling

The Src family tyrosine kinase Fyn is a critical regulator of oligodendrocyte differentiation and myelination.[3][14][15] Fyn activity is stimulated by signals from the axon, such as cell adhesion molecules, and it plays a key role in initiating the local translation of Mbp mRNA at the axon-glial contact site.[11][14]

Caption: Fyn kinase signaling pathway in oligodendrocyte myelination.

Integrin Signaling and the Regulation of MBP Translation

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. In oligodendrocytes, α6β1-integrin plays a crucial role in initiating myelination by regulating the translation of Mbp mRNA.[4][5][16] Upon engagement with axonal ligands, integrin signaling pathways are activated, leading to the recruitment of RNA-binding proteins like heterogeneous nuclear ribonucleoprotein K (hnRNP-K) to the Mbp mRNA, which facilitates its local translation.[4][5][16]

Caption: Integrin signaling pathway regulating local MBP translation.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it plays a critical role in myelination.[2][17][18] Activation of this pathway by growth factors and other signals promotes oligodendrocyte differentiation and the synthesis of myelin components, including MBP.[2][19] mTORC1, a downstream effector of this pathway, is particularly important for driving the anabolic processes required for myelin sheath growth.[2]

Caption: The PI3K/Akt/mTOR signaling pathway in myelination.

Quantitative Data on MBP

Understanding the quantitative aspects of MBP expression and interaction is crucial for building accurate models of myelination and for developing therapeutic strategies.

Table 1: MBP Expression and Stoichiometry

| Parameter | Value | Species | Reference |

| MBP as a percentage of total CNS myelin protein | ~30% | Human, Rodent | [1][3] |

| Peak of Mbp mRNA expression in rat sciatic nerve | ~20 days of age | Rat | [9] |

| Ratio of citrullinated to non-citrullinated MBP in normal human brain | 0.82 | Human | [12] |

| Ratio of citrullinated to non-citrullinated MBP in MS lesions | 2.45 | Human | [12] |

Table 2: Binding Affinities of MBP

| Binding Partner | Technique | Affinity (Kd) | Reference |

| Phosphatidylserine (PS) containing vesicles | Surface Plasmon Resonance | ~1 µM | [20] |

| Calmodulin (in the presence of Ca2+) | Fluorescence Spectroscopy | ~5 µM | [10] |

| Actin (F-actin) | Co-sedimentation Assay | Not explicitly quantified | [21][22][23] |

| GE3082 (myelin-binding fluorescent dye) | Fluorescence Polarization | 12.6 nM | [20] |

Experimental Protocols for Studying MBP

Detailed and reproducible experimental protocols are the bedrock of scientific progress. This section provides methodologies for key experiments used to investigate the function of MBP.

Immunofluorescence Staining of MBP in Brain Tissue

This protocol outlines the steps for visualizing MBP in fixed brain sections, a fundamental technique for assessing myelination.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Primary antibody against MBP (e.g., rabbit anti-MBP)

-

Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene, followed by a graded series of ethanol solutions and finally water.

-

Antigen Retrieval: Heat sections in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the MBP epitope.

-

Permeabilization and Blocking: Incubate sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary anti-MBP antibody diluted in blocking solution overnight at 4°C.

-

Washing: Wash sections three times for 5 minutes each in PBS.

-

Secondary Antibody Incubation: Incubate sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Washing: Wash sections three times for 5 minutes each in PBS in the dark.

-

Counterstaining: Incubate sections with DAPI for 5-10 minutes.

-

Washing: Wash sections twice in PBS.

-

Mounting: Mount coverslips onto the slides using an appropriate mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Co-immunoprecipitation (Co-IP) of MBP and its Binding Partners

This protocol describes how to isolate MBP and its interacting proteins from cell or tissue lysates.[24][25][26][27][28]

Materials:

-

Cell or tissue lysate

-

Antibody specific for MBP

-

Protein A/G magnetic beads or agarose resin

-

Co-IP lysis buffer (non-denaturing)

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Lysate Preparation: Lyse cells or tissue in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing the Lysate (Optional): Incubate the lysate with protein A/G beads alone to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Add the anti-MBP antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-MBP complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the MBP and its binding partners from the beads by adding elution buffer and heating the sample.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.

References

- 1. scite.ai [scite.ai]

- 2. Dual function of the PI3K-Akt-mTORC1 axis in myelination of the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From axon–glial signalling to myelination: the integrating role of oligodendroglial Fyn kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Translation of myelin basic protein mRNA in oligodendrocytes is regulated by integrin activation and hnRNP-K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. Restoration of myelin formation by a single type of myelin basic protein in transgenic shiverer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of myelin protein gene expression during development in the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the induction of the myelin basic protein binding to the plasma membrane phospholipid monolayer [cpb.iphy.ac.cn]

- 11. Making myelin basic protein -from mRNA transport to localized translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Citrullinated Proteins Suggests a Novel Mechanism in the Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Process Outgrowth of Oligodendrocytes Is Promoted by Interaction of Fyn Kinase with the Cytoskeletal Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. Translation of myelin basic protein mRNA in oligodendrocytes is regulated by integrin activation and hnRNP-K - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jneurosci.org [jneurosci.org]

- 18. Targeting PI3K/Akt/mTOR signaling in rodent models of PMP22 gene-dosage diseases | EMBO Molecular Medicine [link.springer.com]

- 19. researchgate.net [researchgate.net]

- 20. Identification of the Protein Target of Myelin-Binding Ligands by Immunohistochemistry and Biochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interaction of lipid-bound myelin basic protein with actin filaments and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. bitesizebio.com [bitesizebio.com]

- 28. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]

An In-depth Technical Guide to the Post-Translational Modifications of Myelin Basic Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS), responsible for the adhesion of the cytosolic leaflets of oligodendrocyte membranes.[1] Its proper function is paramount for the integrity and compaction of myelin, ensuring rapid saltatory conduction of nerve impulses.[1] MBP is an intrinsically disordered protein, allowing it to adopt various conformations and interact with numerous binding partners.[1] The functional versatility of MBP is further expanded by a plethora of post-translational modifications (PTMs), which dynamically regulate its structure, interactions, and localization.[2] Aberrant PTM patterns of MBP have been strongly implicated in the pathogenesis of demyelinating diseases, most notably multiple sclerosis (MS).[2][3] This technical guide provides a comprehensive overview of the major PTMs of MBP, their functional consequences, and detailed methodologies for their analysis.

Core Post-Translational Modifications of Myelin Basic Protein

MBP undergoes several key PTMs that significantly impact its function. These include phosphorylation, citrullination (deimination), methylation, and acetylation. The levels and sites of these modifications are dynamically regulated and can be altered in disease states.

Phosphorylation

Phosphorylation, the addition of a phosphate group, is a highly dynamic PTM of MBP that reduces its net positive charge. This modification is critical for regulating myelin compaction and stability. Decreased phosphorylation of MBP is associated with a more compact myelin sheath, while increased phosphorylation leads to a less compact structure. In multiple sclerosis, a general decrease in MBP phosphorylation has been observed, which may contribute to myelin instability.[3]

Citrullination (Deimination)

Citrullination, the conversion of arginine residues to citrulline, is catalyzed by peptidylarginine deiminases (PADs). This modification results in the loss of a positive charge, significantly altering MBP's structure and its interaction with the lipid membrane. Elevated levels of citrullinated MBP are a hallmark of MS and are thought to contribute to the destabilization of the myelin sheath and the generation of neo-epitopes that can trigger an autoimmune response.[3]

Methylation

Arginine residues in MBP can be mono- or dimethylated. This modification is generally considered to be irreversible. Increased methylation of MBP, particularly at Arginine 107, has been observed in MS patients.[3] Methylation can influence the susceptibility of MBP to other PTMs, such as citrullination, and may play a role in the pathogenesis of demyelinating diseases.[2]

Acetylation

Lysine residues of MBP can be acetylated, neutralizing their positive charge. Increased lysine acetylation has been identified as a PTM associated with peak neurological disability in an experimental autoimmune encephalomyelitis (EAE) model of MS.[4] This modification may contribute to myelin damage by altering the electrostatic interactions of MBP.[4]

Quantitative Analysis of Myelin Basic Protein PTMs

The following tables summarize the key quantitative findings regarding the post-translational modifications of MBP, with a focus on alterations observed in multiple sclerosis.

| Modification | Site(s) | Quantitative Change in Multiple Sclerosis (or EAE model) | Species | Reference |

| Phosphorylation | Multiple Ser/Thr residues | Generally decreased | Human | [3] |

| Thr97, Ser164 (Bovine C3) | - | Bovine | [5] | |

| Ser54, Thr97, Ser160 (Bovine C4) | - | Bovine | [5] | |

| Ser7, Ser54, Thr97, Ser164 (Bovine C5) | - | Bovine | [5] | |

| Ser7, Ser54, Thr97, Ser160, Ser164 (Bovine C6) | - | Bovine | [5] | |

| Citrullination | Multiple Arginine residues | Elevated | Human | [3] |

| Methylation | Arg107 (human) | Increased mono- and dimethylation | Human | [3] |

| Acetylation | Multiple Lysine residues | Increased by 2-fold at peak disability | Mouse (EAE) | [4] |

Note: This table represents a summary of key findings. The stoichiometry and specific sites of PTMs can vary depending on the MBP isoform, species, and developmental stage.

Signaling Pathways Regulating Myelin Basic Protein PTMs

The post-translational modification of MBP is a tightly regulated process involving various signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) and Fyn kinase pathways are particularly important in modulating MBP phosphorylation and gene expression, respectively.

Fyn Kinase Signaling Pathway

The Src-family tyrosine kinase Fyn plays a crucial role in the initiation of myelination by stimulating the transcription of the MBP gene.[6][7] Fyn is activated by cell surface receptors like myelin-associated glycoprotein (L-MAG) and subsequently transactivates the MBP gene promoter.[6] Fyn deficiency leads to delayed myelination and reduced MBP expression.[6][8]

Caption: Fyn kinase signaling cascade leading to MBP gene transcription.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key regulator of MBP phosphorylation.[9][10] Extracellular signals, such as growth factors, activate a cascade of protein kinases, ultimately leading to the activation of ERK (also known as MAPK). Activated ERK can then phosphorylate MBP at specific serine and threonine residues.[11] This phosphorylation is dynamic and can be influenced by neuronal activity.[10]

Caption: MAPK/ERK signaling cascade leading to MBP phosphorylation.

Experimental Protocols for PTM Analysis of Myelin Basic Protein

The analysis of MBP PTMs requires a combination of protein chemistry and analytical techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation of Phosphorylated Myelin Basic Protein

This protocol describes the enrichment of phosphorylated MBP from cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-phospho-MBP antibody or a pan-MBP antibody followed by a phospho-specific antibody in western blotting

-

Protein A/G agarose beads

-

Wash Buffer (e.g., modified RIPA or PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of MBP.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add the anti-phospho-MBP antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: The eluted proteins can be analyzed by western blotting or mass spectrometry.

Western Blotting for PTM-Modified Myelin Basic Protein

This protocol outlines the detection of specific MBP PTMs using western blotting.

Materials:

-

Protein samples (lysates or immunoprecipitated proteins)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% BSA in TBST for phospho-antibodies, 5% non-fat dry milk in TBST for others)

-

Primary antibody specific for the PTM of interest (e.g., anti-phospho-MBP, anti-citrullinated-MBP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE: Separate protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with the appropriate Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using a chemiluminescence imager or X-ray film.

Mass Spectrometry Analysis of Myelin Basic Protein PTMs

This protocol provides a general workflow for identifying and quantifying MBP PTMs using mass spectrometry.

Caption: General workflow for PTM analysis of MBP by mass spectrometry.

Detailed Protocol for In-Gel Digestion:

-

Gel Excision: Excise the protein band corresponding to MBP from a Coomassie-stained SDS-PAGE gel.

-

Destaining: Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the Coomassie stain is removed.

-

Reduction and Alkylation: Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (DTT) at 56°C for 1 hour. Alkylate the free cysteines by incubating in 55 mM iodoacetamide (IAA) in the dark at room temperature for 45 minutes.

-

Washing and Dehydration: Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.

-

Enzymatic Digestion: Rehydrate the gel pieces in a solution containing trypsin (or another appropriate protease) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

-

Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with solutions of increasing ACN concentration and 0.1% formic acid.

-

Sample Preparation for MS: Pool the peptide extracts, dry them down in a vacuum centrifuge, and resuspend in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).

PTM Peptide Enrichment:

-

Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to selectively enrich for phosphopeptides.

-

Methylpeptide Enrichment: Employ immunoaffinity purification using antibodies that recognize methylated arginine or lysine residues.[12]

LC-MS/MS Analysis:

-

Inject the peptide sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the peptides by reverse-phase chromatography.

-

Analyze the eluting peptides by MS/MS, where peptides are fragmented to generate sequence information.

Data Analysis:

-

Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

-

Identify and localize the PTMs based on the mass shifts of the modified peptides and fragment ions.

-

Perform quantitative analysis using label-free or label-based methods to determine the relative or absolute abundance of the modified peptides.

Conclusion

The post-translational modification of Myelin Basic Protein is a complex and dynamic process that is essential for the proper function of the myelin sheath. Alterations in the PTM landscape of MBP are strongly associated with the pathogenesis of multiple sclerosis and other demyelinating diseases. A thorough understanding of these modifications and the development of robust analytical methods are crucial for advancing our knowledge of myelin biology and for the development of novel therapeutic strategies for demyelinating disorders. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of neuroscience.

References

- 1. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myelin basic protein undergoes a broader range of modifications in mammals than in lower vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased Post-Translational Lysine Acetylation of Myelin Basic Protein Is Associated with Peak Neurological Disability in a Mouse Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the sites of posttranslational modifications in the charge isomers of bovine myelin basic protein by capillary electrophoresis-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of Myelin Basic Protein Gene Transcription by Fyn Tyrosine Kinase for Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulation of myelin basic protein gene transcription by Fyn tyrosine kinase for myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developmental abnormalities of myelin basic protein expression in fyn knock-out brain reveal a role of Fyn in posttranscriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Myelin Basic Protein: A Technical Guide

Myelin Basic Protein (MBP) is a crucial protein of the central nervous system (CNS), playing a pivotal role in the formation and compaction of the myelin sheath that insulates axons. Its discovery and subsequent investigation have been instrumental in understanding the molecular architecture of myelin and the pathogenesis of demyelinating diseases such as multiple sclerosis (MS). This technical guide provides an in-depth exploration of the history, discovery, and key experimental methodologies related to MBP for researchers, scientists, and drug development professionals.

Early Observations and the Dawn of Myelin Research

The story of MBP is intrinsically linked to the history of myelin itself. While myelin was first described as "white matter" by Andreas Vesalius in the 16th century, it wasn't until the 19th century that its structure and function began to be unraveled.[1][2] In 1854, Rudolf Virchow coined the term "myelin" (from the Greek "myelos," meaning marrow).[1][2] The advent of electron microscopy in the mid-20th century was a turning point, revealing that myelin is a multilamellar membrane structure originating from glial cells: oligodendrocytes in the CNS and Schwann cells in the peripheral nervous system (PNS).[1][2]

Early biochemical analyses of myelin revealed its unique composition, being approximately 70-85% lipids and 15-30% proteins.[1][3] This high lipid content is responsible for myelin's insulating properties. Among the protein constituents, two were found to be particularly abundant in the CNS: Proteolipid Protein (PLP) and a protein that was highly basic in nature.

The Identification and Characterization of Myelin Basic Protein

The protein that would come to be known as Myelin Basic Protein was first isolated and characterized in the 1960s.[3] Its "basic" nature, referring to its high content of positively charged amino acids, was a key feature that facilitated its interaction with the negatively charged lipids of the myelin membrane.[3]

A major milestone in MBP research was its complete sequencing in 1971, which was achieved after its isolation from bovine myelin membranes.[4] This provided the primary amino acid sequence and paved the way for more detailed structural and functional studies.

Quantitative Data of Myelin Basic Protein

The following table summarizes key quantitative data for MBP, which can vary slightly between species and isoforms.

| Property | Value | Species | Notes |

| Molecular Weight | ~18.5 kDa (major isoform) | Human, Bovine | Multiple smaller isoforms exist due to alternative splicing. |

| Amino Acid Composition | Rich in basic amino acids (Arginine, Lysine, Histidine) | Mammals | This high positive charge is crucial for its interaction with membrane lipids. |

| Isoelectric Point (pI) | Highly basic (pI > 10) | Mammals | Consistent with its high content of basic amino acids. |

| Abundance in CNS Myelin | ~30% of total myelin protein | Mammals | The second most abundant protein after Proteolipid Protein (PLP).[5][6] |

| Abundance in PNS Myelin | Lower than in CNS | Mammals | Other proteins like P0 are more abundant in the PNS. |

Key Experimental Protocols in MBP Research

The study of MBP has relied on a variety of experimental techniques. Below are outlines of the core methodologies.

Extraction and Purification of Myelin Basic Protein

The high basicity of MBP is a key property exploited for its purification. A common protocol involves:

-

Homogenization: Brain or spinal cord tissue is homogenized in a sucrose solution to isolate crude myelin.

-

Osmotic Shock: The crude myelin is subjected to osmotic shock in distilled water to release its contents.

-

Acid Extraction: MBP is selectively extracted from the myelin pellet using a dilute acid (e.g., 0.1 N HCl). The acidic conditions protonate the basic residues, increasing its solubility.

-

Precipitation and Dialysis: The acid extract is then neutralized, causing MBP to precipitate. The precipitate is collected and dialyzed extensively against water to remove salts and small contaminants.

-

Lyophilization: The purified MBP is lyophilized (freeze-dried) for long-term storage.

Experimental Autoimmune Encephalomyelitis (EAE)

A pivotal discovery in MBP research was its ability to induce an autoimmune response in animals that mimics multiple sclerosis. This model, known as Experimental Autoimmune Encephalomyelitis (EAE), has been invaluable for studying the pathogenesis of MS and for testing potential therapies.

The general protocol for inducing EAE is as follows:

-

Antigen Preparation: Purified MBP is emulsified with Freund's Complete Adjuvant (CFA), an oil-in-water emulsion containing heat-killed mycobacteria that potentiates the immune response.

-

Immunization: The MBP/CFA emulsion is injected into susceptible animal strains (e.g., specific strains of mice or rats).

-

Pertussis Toxin Administration: In some models, pertussis toxin is administered to increase the permeability of the blood-brain barrier, facilitating the entry of immune cells into the CNS.

-

Clinical Scoring: Animals are monitored daily for clinical signs of disease, such as tail limpness, hind limb weakness, and paralysis. The severity of the disease is scored on a standardized scale.

-

Histological Analysis: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis to assess inflammation and demyelination.

The "Shiverer" Mouse: A Genetic Model of Dysmyelination

The development of the "shiverer" mouse in the early 1980s provided a crucial genetic tool for studying the function of MBP.[4] These mice have a large deletion in the MBP gene, resulting in the absence of MBP protein.[7]

Phenotype of the Shiverer Mouse:

-

Severe Tremors and Seizures: The lack of compact myelin leads to severe neurological deficits, including a characteristic "shivering" motion.

-

Poorly Compacted CNS Myelin: Electron microscopy reveals that oligodendrocytes in shiverer mice extend processes that wrap axons, but these wraps fail to form the tightly compacted, multilamellar structure of mature myelin.

-

Early Lethality: Shiverer mice have a significantly reduced lifespan.

The study of shiverer mice definitively demonstrated that MBP is essential for the compaction of the myelin sheath in the CNS.

MBP and its Role in Signal Transduction

While primarily known as a structural protein, research has indicated that MBP is also involved in cellular signaling processes. It can interact with several other proteins and lipids in the myelin membrane and the underlying cytoskeleton.

MBP has been shown to interact with:

-

Proteolipid Protein 1 (PLP1): The other major protein of CNS myelin.[4]

-

Calmodulin: A calcium-binding protein involved in numerous signaling pathways.[4][8]

-

Actin and Tubulin: Components of the cytoskeleton, suggesting a role in linking the myelin sheath to the oligodendrocyte's internal structure.[8]

-

Phosphatidylinositol (4,5)-bisphosphate (PIP2): A signaling lipid in the cell membrane.[9]

Changes in the phosphorylation state of MBP in response to extracellular signals suggest its involvement in signal transduction pathways that may regulate myelin formation and maintenance.[8]

Conclusion and Future Directions

The journey of Myelin Basic Protein from an unknown component of the "nerve marrow" to a well-characterized protein with a central role in myelin biology and autoimmune disease is a testament to decades of research. The experimental tools and models developed to study MBP, such as EAE and the shiverer mouse, have not only illuminated its function but have also provided invaluable platforms for the development of therapies for demyelinating diseases.

Future research will likely focus on further elucidating the complex signaling roles of MBP, understanding how its various isoforms contribute to myelin plasticity and repair, and leveraging this knowledge to develop novel regenerative strategies for neurological disorders. The continued exploration of this "basic" yet multifaceted protein holds significant promise for advancing our understanding of the nervous system in health and disease.

References

- 1. Myelin - Wikipedia [en.wikipedia.org]

- 2. The history of myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Myelin Basic Protein's Role in Neural Repair and Neurodegenerative Diseases - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 4. Myelin basic protein - Wikipedia [en.wikipedia.org]

- 5. Role of the MBP protein in myelin formation and degradation in the brain | Biological Communications [biocomm.spbu.ru]

- 6. Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice [frontiersin.org]

- 8. Myelin basic protein: a multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular evolution of myelin basic protein, an abundant structural myelin component - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Myelin Basic Protein in the Pathogenesis of Multiple Sclerosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS) characterized by demyelination and axonal loss.[1] A central hypothesis in its pathogenesis implicates an autoimmune response against components of the myelin sheath. Myelin Basic Protein (MBP), a critical structural protein responsible for the compaction and stability of myelin, is considered a primary autoantigen in this process.[1][2][3] This technical guide provides an in-depth examination of MBP's role in MS, focusing on its structural properties, post-translational modifications (PTMs) that contribute to its antigenicity, and the subsequent autoimmune cascade. We will detail the cellular and molecular mechanisms of the T-cell and B-cell response to MBP, summarize quantitative data from key studies, outline relevant experimental protocols, and explore therapeutic strategies targeting MBP.

Introduction: Myelin Basic Protein at the Crossroads of Myelin Integrity and Autoimmunity

The myelin sheath, a multi-layered membrane produced by oligodendrocytes in the CNS, is essential for the rapid propagation of nerve impulses.[4] Myelin Basic Protein (MBP) constitutes approximately 30% of the protein content in CNS myelin and is indispensable for its proper formation and long-term maintenance.[5][6] Structurally, MBP is an intrinsically disordered protein with a high net positive charge, which facilitates its interaction with the negatively charged lipids on the cytosolic surface of the oligodendrocyte membrane, thereby ensuring the adhesion of myelin layers.[3][7]

In Multiple Sclerosis, this essential structural protein becomes a primary target of the immune system.[2] A convergence of genetic predispositions, particularly involving the HLA-DR2 haplotype, and environmental triggers is thought to initiate a loss of tolerance to self-antigens like MBP.[8][9] Subsequent chemical and structural modifications to the MBP molecule can expose previously hidden epitopes, rendering it immunogenic and triggering a cascade of inflammatory events that lead to the characteristic demyelination and neurodegeneration seen in MS.[7][10]

The Molecular Transformation of MBP: Post-Translational Modifications in MS

MBP undergoes extensive post-translational modifications (PTMs) which are dynamically regulated during development. In MS, the profile of these PTMs is significantly altered, leading to changes in MBP's structure, charge, and interaction with the myelin membrane.[7][11] These alterations are believed to be a key initial step in the pathogenic process.

2.1 Deimination (Citrullination): A Critical Switch to Instability and Antigenicity Deimination, the conversion of arginine residues to citrulline by peptidylarginine deiminase (PAD) enzymes, is a crucial PTM in MS pathology.[12] This process neutralizes the positive charge of arginine residues, thereby reducing MBP's overall positive charge.[7][12] The resulting less-cationic MBP isoforms, particularly the highly modified C8 isomer, are less effective at compacting the myelin sheath.[10][12] This leads to myelin instability, decompaction, and an increased susceptibility to degradation.[10][13] Crucially, this structural loosening also exposes immunodominant epitopes that are normally buried within the compact myelin structure, making them accessible to antigen-presenting cells (APCs).[7][14] The degree of MBP deimination has been shown to correlate with the severity of MS.[7]

2.2 Phosphorylation and Methylation In addition to deimination, other PTMs are dysregulated in MS. Studies comparing MBP from normal and MS brain tissue have revealed that phosphorylation is significantly reduced or absent in MS samples.[11] Conversely, the levels of mono- and dimethylation at arginine 107 are increased in MBP isolated from MS patients.[11] These changes further contribute to the altered biochemical properties of MBP in the diseased state.

Table 1: Summary of Key Post-Translational Modifications of MBP in Multiple Sclerosis

| Post-Translational Modification | Observation in MS Tissue vs. Normal Tissue | Consequence | Reference(s) |

| Deimination (Citrullination) | Significantly increased | Reduces net positive charge, weakens myelin compaction, exposes immunodominant epitopes. | [7][11][12] |

| Phosphorylation | Greatly reduced or absent | Contributes to altered protein conformation and function. | [11] |

| Methylation (Arginine 107) | Increased (mono- and dimethylation) | Alters protein charge and interactions. | [11] |

The Autoimmune Response to Myelin Basic Protein

The presentation of modified MBP peptides by APCs initiates a specific autoimmune response involving both T cells and B cells, which is a hallmark of MS pathogenesis.[2]

3.1 The T-Cell Response: Recognizing the Immunodominant Epitopes Autoreactive T lymphocytes specific for MBP are considered key players in mediating CNS inflammation.[2] While these cells can be found in healthy individuals, in MS patients they become activated and clonally expanded, and they accumulate within the CNS.[2][8] The activation is driven by the recognition of specific MBP fragments, known as immunodominant epitopes, presented by APCs in the context of MHC class II molecules, particularly those of the MS-associated HLA-DR2 haplotype.[8][9] PTMs, especially deimination, play a direct role in enhancing the recognition of these epitopes.[13][14]

Table 2: Key Immunodominant T-Cell Epitopes of Human MBP

| Epitope Region (Amino Acids) | Associated HLA Haplotype | Significance | Reference(s) |

| 80-105 | Multiple (DRB11501, etc.) | Most commonly recognized domain by T-cell lines from both MS patients and controls. | [15] |

| 83-99 / 84-102 | HLA-DR2 (DRB11501) | Considered a primary immunodominant epitope; presentation in MS lesions has been visualized. | [8][9][16] |

| 86-95 | HLA-DR | Contains key contact residues for both T-cell receptor and antibody binding. | [17] |

| 108-131 | Patient-specific | A cluster of immunodominant epitopes in some patients. | [15] |

| 131-153 | Patient-specific | A cluster of immunodominant epitopes in some patients. | [15] |

| 149-171 | Not correlated with a specific DR allele | Recognized by T-cell lines from MS patients. | [16] |

3.2 The B-Cell and Antibody Response The immune response to MBP also has a humoral component, with anti-MBP antibodies detected in the CSF and brain lesions of MS patients.[12][17] These antibodies can contribute to the pathogenic process. Studies have shown that immunoglobulins from MS brains can stimulate the degradation of MBP in isolated human myelin, suggesting they may activate membrane-bound proteases, providing a direct mechanism for demyelination.[18] Interestingly, the key residues for T-cell recognition within the immunodominant MBP(86-95) epitope are also critical for autoantibody binding, indicating a coordinated B-cell and T-cell attack on the same region of the protein.[17]

Pathogenic Pathways and Mechanisms of Demyelination

The autoimmune response against MBP triggers a complex cascade of events within the CNS, culminating in the destruction of the myelin sheath and damage to oligodendrocytes and axons.

4.1 From Modification to Immune Activation The initial step in the pathogenesis involves the modification of MBP within the myelin sheath. As illustrated below, PTMs such as deimination reduce the protein's net positive charge, leading to a loss of myelin compaction. This structural instability not only weakens the myelin sheath but also exposes the immunodominant epitopes of MBP. These exposed epitopes can then be processed by local APCs, such as microglia and macrophages, which subsequently present these peptides to autoreactive T cells.

4.2 The Inflammatory Cascade and Myelin Degradation Once activated, MBP-specific T cells cross the blood-brain barrier (BBB) and orchestrate an inflammatory attack within the CNS.[2] These T cells release pro-inflammatory cytokines, which recruit other immune cells, including macrophages and B cells, to the site of inflammation. This leads to a self-amplifying cycle of damage. Macrophages and microglia become activated and directly attack the myelin sheath. Furthermore, the inflammatory environment upregulates the activity of various proteases, such as matrix metalloproteinases (MMPs) and calpain, which can efficiently degrade MBP and other myelin proteins, leading to widespread demyelination.[19][20]

MBP as a Clinical and Research Tool

5.1 The EAE Model Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model of MS.[21] EAE is typically induced by immunizing susceptible animals with CNS antigens, including whole MBP or its immunodominant peptides.[6][22] This immunization elicits an MBP-specific T-cell response that leads to CNS inflammation and demyelination, mimicking key pathological features of MS.[21][22] The EAE model has been invaluable for dissecting the pathogenic role of MBP-reactive T cells and for the preclinical testing of therapeutic strategies aimed at inducing antigen-specific tolerance.[2][23]

5.2 MBP as a Biomarker for Disease Activity The breakdown of myelin during active disease releases MBP and its fragments into the cerebrospinal fluid (CSF).[12] Elevated levels of MBP in the CSF are therefore a direct indicator of active demyelination and are often observed during MS relapses.[24][25] CSF MBP levels have been shown to correlate with the number of gadolinium-enhancing lesions on MRI, relapse severity, and disability scores.[25]

More recently, research has focused on less invasive blood-based biomarkers. A promising approach involves measuring MBP levels within oligodendrocyte-derived extracellular vesicles (ODEVs) that can be isolated from the blood.[26] Studies have shown that MBP concentration in ODEVs is significantly higher in all forms of MS compared to healthy controls and, notably, is higher in primary progressive MS (PPMS) than in relapsing-remitting MS (RRMS), suggesting it could aid in both diagnosis and prognosis.[5][26]

Table 3: Quantitative Data on MBP in Oligodendrocyte-Derived Extracellular Vesicles (ODEVs)

| Patient Group | Mean MBP Concentration in ODEVs (pg/mL) ± SD | p-value vs. Healthy Controls | p-value vs. RRMS | Reference |

| Healthy Controls (HC) | 10.3 ± 4.5 | - | - | [5] |

| CIS | 20.3 ± 11.2 | < 0.001 | - | [5] |

| RRMS | 22.9 ± 13.9 | < 0.001 | - | [5] |

| PPMS | 33.1 ± 16.3 | < 0.001 | 0.004 | [5] |

| Data from a pilot study by Scarpini et al., 2022. CIS: Clinically Isolated Syndrome; RRMS: Relapsing-Remitting MS; PPMS: Primary Progressive MS. |

Therapeutic Strategies Targeting MBP

Given its central role, the autoimmune response to MBP has been an attractive target for therapeutic intervention. The goal of these antigen-specific therapies is to restore tolerance to myelin without causing broad immunosuppression.

-

Peptide Therapy: This approach uses synthetic peptides corresponding to MBP epitopes to modulate the immune response. An example includes altered peptide ligands (APLs), which are modified versions of the immunodominant epitope designed to induce anergy or a shift from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) T-cell response. However, clinical trials have yielded mixed results, with one trial of an APL based on MBP(83-99) being halted due to adverse events where some patients developed a cross-reactive T-cell response and experienced a flare-up of disease activity.[8]

-

T-Cell Vaccination: This strategy involves administering attenuated (inactivated) autologous MBP-reactive T cells to the patient. The goal is to stimulate a regulatory immune response (an "anti-clonotypic" response) that specifically targets and eliminates the pathogenic MBP-reactive T cells.[2]

-

DNA Vaccination: A plasmid DNA encoding the full-length MBP molecule (e.g., BHT-3009) has been tested in clinical trials. Intramuscular administration aims to induce tolerance by expressing MBP in a non-inflammatory context. A Phase I/II trial showed a decrease in myelin-specific IFN-γ-producing CD4+ T cells.[27]

-

Targeted Liposomal Delivery: To improve safety and efficacy, MBP peptides can be encapsulated in liposomes designed to be taken up by specific APCs. For example, Xemys, a formulation of three immunodominant MBP peptides in CD206-targeted liposomes, was shown to be safe and well-tolerated in a Phase I study.[28]

-

Glatiramer Acetate (Copaxone): While not targeting a single epitope, this approved MS therapy is a random polymer of four amino acids found in MBP. Its mechanism is complex but is believed to involve competing with MBP for binding to MHC class II molecules and inducing a population of regulatory T cells that may cross-react with MBP.[10]

Key Experimental Protocols

Reproducible and standardized methodologies are critical for studying the role of MBP in MS. Below are outlines for key experimental protocols.

7.1 T-Cell Proliferation Assay (by [³H]-Thymidine Incorporation) This assay measures the proliferation of T cells in response to an antigen (MBP or its peptides).

-

Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of MS patients or healthy controls using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate PBMCs (e.g., at 2 x 10⁵ cells/well) in a 96-well round-bottom plate in complete RPMI-1640 medium.

-

Antigen Stimulation: Add MBP protein (e.g., 10-50 µg/mL) or synthetic MBP peptides (e.g., 1-20 µg/mL) to the wells. Use phytohemagglutinin (PHA) as a positive control and medium alone as a negative control.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator.

-

Pulse with [³H]-Thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest and Count: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of antigen-stimulated wells divided by the mean CPM of negative control wells. An SI ≥ 2.5 is often considered a positive response.

7.2 ELISA for MBP Concentration in ODEVs This protocol is adapted from Scarpini et al. (2022).[5]

-

Serum Collection: Collect blood in serum separator tubes and process to obtain serum. Store at -80°C.

-

ODEV Immunocapture: Coat a 96-well ELISA plate with an anti-MOG antibody (or another oligodendrocyte-specific surface marker) overnight at 4°C to capture ODEVs.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Sample Incubation: Add diluted serum samples to the wells and incubate for 2 hours at 37°C to allow ODEVs to bind to the capture antibody.

-

Lysis: Wash the plate thoroughly. Add a lysis buffer (e.g., RIPA buffer) to each well and incubate for 30 minutes to release the intra-vesicular proteins, including MBP.

-

MBP ELISA:

-

Coat a new 96-well plate with a capture anti-MBP monoclonal antibody.

-

Block the plate.

-

Add the lysate from the previous step, along with a standard curve of recombinant MBP. Incubate for 2 hours.

-

Wash and add a detection anti-MBP polyclonal antibody (often biotinylated). Incubate for 1 hour.

-

Wash and add streptavidin-HRP. Incubate for 30 minutes.

-

Wash and add a substrate solution (e.g., TMB). Stop the reaction with stop solution.

-

Read the absorbance at 450 nm and calculate the MBP concentration based on the standard curve.

-

Conclusion and Future Directions

Myelin Basic Protein holds a dual and critical role in the pathogenesis of Multiple Sclerosis. It is both the structural "glue" of the myelin sheath, whose post-translational modification can initiate myelin instability, and a primary autoantigen that fuels the destructive autoimmune response.[1][7] The intricate relationship between MBP's structural changes, the exposure of its immunodominant epitopes, and the subsequent activation of the immune system underscores its centrality to the disease process.

Future research should continue to focus on:

-

Understanding the Triggers for PTMs: Elucidating the specific enzymatic pathways (e.g., PADs) that are dysregulated in MS and lead to the pathogenic modification of MBP could provide novel upstream therapeutic targets.

-

Refining Antigen-Specific Therapies: Developing safer and more effective methods to induce tolerance to MBP, potentially by targeting the modified, pathogenic forms of the protein or by using advanced delivery systems, remains a key goal for drug development professionals.

-

Validating Biomarkers: Large-scale, longitudinal studies are needed to validate MBP in ODEVs as a reliable blood-based biomarker for diagnosing MS, differentiating its subtypes, and monitoring disease progression and treatment response.[26]

A deeper understanding of the molecular transformations that turn MBP from a structural protein into an autoimmune target will continue to pave the way for more targeted and effective interventions for individuals with Multiple Sclerosis.

References

- 1. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myelin basic protein-reactive T cells in multiple sclerosis: pathologic relevance and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prospecbio.com [prospecbio.com]

- 4. Myelin basic protein - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Molecular "negativity" may underlie multiple sclerosis: role of the myelin basic protein family in the pathogenesis of MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunopathogenesis of multiple sclerosis: MBP and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualization of myelin basic protein (MBP) T cell epitopes in multiple sclerosis lesions using a monoclonal antibody specific for the human histocompatibility leukocyte antigen (HLA)-DR2-MBP 85-99 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deimination of membrane-bound myelin basic protein in multiple sclerosis exposes an immunodominant epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deimination of membrane-bound myelin basic protein in multiple sclerosis exposes an immunodominant epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myelin basic protein-specific T lymphocyte repertoire in multiple sclerosis. Complexity of the response and dominance of nested epitopes due to recruitment of multiple T cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Myelin basic protein-specific T lymphocytes in multiple sclerosis and controls: precursor frequency, fine specificity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recognition of the immunodominant myelin basic protein peptide by autoantibodies and HLA-DR2-restricted T cell clones from multiple sclerosis patients. Identity of key contact residues in the B-cell and T-cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multiple sclerosis brain immunoglobulins stimulate myelin basic protein degradation in human myelin: a new cause of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Significance of Matrix Metalloproteinases in the Immunopathogenesis and Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A putative mechanism of demyelination in multiple sclerosis by a proteolytic enzyme, calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Experimental Autoimmune Encephalomyelitis | Multiple Sclerosis Discovery Forum [msdiscovery.org]

- 23. Experimental autoimmune encephalomyelitis induced with a combination of myelin basic protein and myelin oligodendrocyte glycoprotein is ameliorated by administration of a single myelin basic protein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Myelin basic protein in CSF as indicator of disease activity in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 27. Frontiers | Antigen-Specific Treatment Modalities in MS: The Past, the Present, and the Future [frontiersin.org]

- 28. CD206-Targeted Liposomal Myelin Basic Protein Peptides in Patients with Multiple Sclerosis Resistant to First-Line Disease-Modifying Therapies: A First-in-Human, Proof-of-Concept Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Myelin Basic Protein: An In-depth Technical Guide to its Intrinsic Disorder

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myelin Basic Protein (MBP) is a critical component of the myelin sheath in the nervous system. While essential for proper nerve function, MBP is also a primary autoantigen implicated in multiple sclerosis. A defining characteristic of MBP is its nature as an intrinsically disordered protein (IDP). This lack of a stable three-dimensional structure in its native state is central to its function, allowing it to interact with a multitude of partners, including lipids and other proteins, and to undergo post-translational modifications that modulate its activity. This technical guide provides a comprehensive overview of MBP's intrinsic disorder, detailing its structural properties, interactions, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized to facilitate understanding.

Structural Properties of Myelin Basic Protein

Myelin Basic Protein is characterized by a significant lack of ordered secondary and tertiary structure in aqueous solution.[1][2] This intrinsic disorder is not uniform across the protein; rather, it is interspersed with regions that have a propensity to form ordered structures, such as α-helices, upon interacting with binding partners like lipid membranes.[3][4] The level of intrinsic disorder varies among the different isoforms of MBP, which arise from alternative splicing.[5]

Quantitative Analysis of Intrinsic Disorder

Computational predictors of protein disorder, such as the Predictor of Natural Disordered Regions (PONDR®), are valuable tools for quantifying the extent of disorder in protein sequences. The table below summarizes the predicted percentage of intrinsically disordered residues (PPIDR) for various human MBP isoforms using different PONDR algorithms.

| MBP Isoform (UniProt ID) | PONDR® VLXT (%)[3] | PONDR® VSL2 (%)[3] | PONDR® VL3 (%)[3] | Mean Disorder (%)[3] |

| Isoform 1 (P02686-1) | 58.22 | 100 | 100 | 86.07 |

| Isoform 2 (P02686-2) | 59.34 | 100 | 100 | 86.45 |

| Isoform 3 (P02686-3) | 62.50 | 100 | 100 | 87.50 |

| Isoform 4 (18.5 kDa) (P02686-4) | 71.43 | 100 | 100 | 90.48 |

| Isoform 5 (21.5 kDa) (P02686-5) | 66.67 | 100 | 100 | 88.89 |

Post-Translational Modifications and Their Impact on Disorder